RAF-265 derivative

CAS No.:

Cat. No.: VC20735830

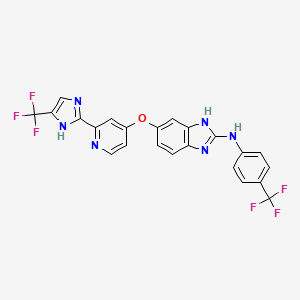

Molecular Formula: C23H14F6N6O

Molecular Weight: 504.39

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H14F6N6O |

|---|---|

| Molecular Weight | 504.39 |

| IUPAC Name | 6-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine |

| Standard InChI | InChI=1S/C23H14F6N6O/c24-22(25,26)12-1-3-13(4-2-12)32-21-33-16-6-5-14(9-17(16)34-21)36-15-7-8-30-18(10-15)20-31-11-19(35-20)23(27,28)29/h1-11H,(H,31,35)(H2,32,33,34) |

| SMILES | C1=CC(=CC=C1C(F)(F)F)NC2=NC3=C(N2)C=C(C=C3)OC4=CC(=NC=C4)C5=NC=C(N5)C(F)(F)F |

Introduction

Chemical Properties and Structure

RAF-265 derivative possesses distinct chemical properties that define its potential biological activity:

| Property | Value |

|---|---|

| CAS Number | 1942849-27-5 |

| Molecular Formula | C₂₃H₁₄F₆N₆O |

| Molecular Weight | 504.39 |

| IUPAC Name | 1H-Benzimidazol-2-amine, 6-[[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]-4-pyridinyl]oxy]-N-[4-(trifluoromethyl)phenyl] |

The compound contains a benzimidazole core structure with specific functional groups that contribute to its binding affinity and selectivity profile . The presence of trifluoromethyl groups likely enhances its metabolic stability and lipophilicity, which are important factors in drug development .

Structurally, the RAF-265 derivative maintains the core benzimidazole scaffold that is present in the parent compound but incorporates specific modifications that potentially alter its binding characteristics and pharmacokinetic properties .

Comparison with Related Compounds

RAF-265 derivative exists within a broader landscape of RAF inhibitors that have been developed for cancer treatment. Understanding its position relative to other compounds provides important context:

| Compound | Key Features | Primary Targets | Approval Status |

|---|---|---|---|

| RAF-265 | Dual RAF/VEGFR-2 inhibitor with activity against mutant and wild-type BRAF | B-RAF V600E, wt-B-RAF, C-RAF, VEGFR-2 | Investigated in clinical trials |

| Sorafenib | Multi-target kinase inhibitor | RAF, VEGFR, PDGFR | FDA-approved for renal cell and hepatocellular carcinoma |

| Vemurafenib | Specific inhibitor of mutant B-RAF | B-RAF V600E | FDA-approved for melanoma |

| Dabrafenib | Selective B-RAF inhibitor | B-RAF V600E | FDA-approved for melanoma |

| RAF-265 derivative | Derivative of RAF-265 with potential modified activity | RAF kinases, VEGFR | Preclinical research |

The development of RAF-265 and its derivative follows from earlier efforts to improve upon sorafenib's pharmacokinetic and potency profiles, with a focus on the 2-arylaminobenzimidazole scaffold as a platform for enhanced activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume